molecular formula C9H10N4 B3085266 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine CAS No. 1152940-07-2

1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B3085266
CAS No.: 1152940-07-2
M. Wt: 174.2 g/mol
InChI Key: KPFPBSVHCXXCJM-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Pyridine (B92270) Heterocycles

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile building block in drug discovery. nih.gov Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The ability of the pyrazole ring to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets contributes to its prevalence in drug design.

Similarly, the pyridine ring, a six-membered aromatic heterocycle, is a cornerstone in the development of therapeutics. researchgate.net Its presence in a molecule can influence crucial properties such as solubility, metabolic stability, and receptor-binding affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules.

The combination of these two potent pharmacophores in a single molecule, as seen in 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine, creates a unique chemical entity with the potential for synergistic or novel biological activities. Several approved drugs, such as Crizotinib (a pyrazole-pyridine hybrid), underscore the therapeutic potential of combining these two scaffolds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFPBSVHCXXCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 3 Ylmethyl 1h Pyrazol 4 Amine

Strategic Approaches for the Construction of the 1H-Pyrazole-4-amine Core

The formation of the 1H-pyrazole-4-amine core is a critical first step in the synthesis of the target molecule. Several classical and modern synthetic methods can be employed for this purpose, each with its own advantages and limitations.

One of the most established methods is the Knorr pyrazole (B372694) synthesis , which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. chim.it To obtain a 4-aminopyrazole, a common precursor is a β-keto nitrile that is first converted to an oxime derivative before the cyclization step with hydrazine. chim.it

Another versatile approach is the reaction of hydrazine with α,β-unsaturated ketones bearing a suitable leaving group or a precursor to the amino group. This method allows for the construction of the pyrazole ring with the amino functionality already in place or in a masked form that can be revealed in a subsequent step.

The Thorpe-Ziegler cyclization of α-cyanohydrazones is another effective method for the synthesis of 4-aminopyrazoles. mdpi.com This intramolecular cyclization proceeds via the formation of a carbanion adjacent to the nitrile group, which then attacks the imine carbon of the hydrazone moiety.

More contemporary methods include the use of vinamidinium salts condensed with a protected hydrazine, which upon hydrolysis, yields the 4-aminopyrazole. mdpi.com Additionally, the synthesis can commence from a pre-formed pyrazole ring, such as 4-nitropyrazole, which can then be reduced to the corresponding 4-aminopyrazole. researchgate.netnih.gov This latter approach is often favored due to the commercial availability of 4-nitropyrazole and the high efficiency of the nitro group reduction, typically achieved through catalytic hydrogenation.

Method Starting Materials Key Features
Knorr Pyrazole Synthesis1,3-dicarbonyl compounds, HydrazineWell-established, versatile
Reaction with α,β-unsaturated ketonesα,β-unsaturated ketones, HydrazineGood for substituted pyrazoles
Thorpe-Ziegler Cyclizationα-cyanohydrazonesIntramolecular cyclization
From Vinamidinium SaltsVinamidinium salts, Protected hydrazineModern approach
Reduction of 4-Nitropyrazole4-NitropyrazoleHigh efficiency, commercially available starting material

Regioselective Introduction of the Pyridin-3-ylmethyl Moiety

Once the 1H-pyrazole-4-amine or a suitable precursor like 4-nitropyrazole is obtained, the next crucial step is the regioselective introduction of the pyridin-3-ylmethyl group at the N1 position of the pyrazole ring. The pyrazole ring has two nitrogen atoms, and controlling the site of alkylation is a significant challenge in pyrazole chemistry.

The regioselectivity of N-alkylation is influenced by several factors, including the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions such as the base and solvent used. In the case of 4-substituted pyrazoles, the substituent at the C4 position can direct the incoming electrophile to either the N1 or N2 position.

A common strategy to achieve regioselective N1-alkylation is the use of a bulky protecting group on one of the nitrogen atoms, followed by alkylation of the unprotected nitrogen and subsequent deprotection. However, a more direct approach is often preferred for efficiency. For the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine, the alkylation of 4-nitropyrazole with 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine (B1585428) is a plausible route. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The electron-withdrawing nature of the nitro group at the C4 position generally favors alkylation at the N1 position.

Following the N-alkylation of 4-nitropyrazole to yield 1-(pyridin-3-ylmethyl)-4-nitro-1H-pyrazole, the nitro group is then reduced to the desired 4-amino group. This reduction can be achieved using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride or iron in acidic media.

Multi-Step Synthesis Pathways for this compound and its Analogues

A practical multi-step synthesis of this compound can be designed based on the principles discussed in the preceding sections. A representative synthetic pathway is outlined below:

Route 1: Starting from 4-Nitropyrazole

N-Alkylation: 4-Nitropyrazole is reacted with 3-(chloromethyl)pyridine hydrochloride in the presence of a base like potassium carbonate in DMF. The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of a mixture of N1 and N2 alkylated isomers. The desired N1 isomer, 1-(pyridin-3-ylmethyl)-4-nitro-1H-pyrazole, is typically the major product and can be isolated by chromatography.

Nitro Group Reduction: The isolated 1-(pyridin-3-ylmethyl)-4-nitro-1H-pyrazole is then subjected to reduction. A standard procedure involves dissolving the compound in a solvent like ethanol (B145695) or methanol (B129727) and hydrogenating it in the presence of a Pd/C catalyst under a hydrogen atmosphere. This cleanly reduces the nitro group to an amino group, yielding the final product, this compound.

Route 2: Starting from a Pre-functionalized Pyrazole Core

An alternative strategy involves the construction of the pyrazole ring with the pyridin-3-ylmethyl group already attached to the hydrazine precursor.

Synthesis of Pyridin-3-ylmethylhydrazine: This can be prepared from 3-(chloromethyl)pyridine and hydrazine hydrate (B1144303).

Condensation and Cyclization: The resulting hydrazine derivative is then condensed with a suitable three-carbon synthon, such as a derivative of malononitrile (B47326) or a β-ketonitrile, to construct the 4-aminopyrazole ring directly. This approach ensures the regioselective placement of the pyridin-3-ylmethyl group at the N1 position from the outset.

The synthesis of analogues can be achieved by employing substituted pyridin-3-ylmethyl halides or substituted hydrazine precursors in the initial steps. Furthermore, the 4-amino group of the final product serves as a versatile handle for further derivatization, as detailed in the following section.

Derivatization Reactions of the 4-Amino and Pyridine (B92270) N-Substituents for Structural Diversification

The this compound scaffold offers multiple sites for chemical modification, allowing for extensive structural diversification to explore structure-activity relationships in drug discovery programs. The primary sites for derivatization are the 4-amino group and the nitrogen atom of the pyridine ring.

Derivatization of the 4-Amino Group:

The primary amino group at the C4 position of the pyrazole ring is a versatile functional handle for a wide range of chemical transformations.

Acylation and Sulfonylation: The amino group can be readily acylated with various acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to a diverse library of urea and thiourea derivatives.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) leads to N-alkylated or N-arylated products.

Buchwald-Hartwig Amination: The amino group can participate in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl or heteroaryl halides to form N-aryl or N-heteroaryl derivatives. wikipedia.orglibretexts.org This powerful cross-coupling reaction allows for the introduction of a wide range of aromatic substituents.

Suzuki and other Cross-Coupling Reactions: While the amino group itself is not directly used in Suzuki coupling, it can be converted to a halide or triflate, which can then undergo palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds at the C4 position. nih.govias.ac.in

Derivatization of the Pyridine N-Substituent:

The nitrogen atom of the pyridine ring is basic and can be targeted for specific chemical modifications.

N-Oxidation: Treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen to the corresponding N-oxide. This modification can alter the electronic properties and metabolic stability of the molecule.

Quaternization: The pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts.

Reaction Type Reagents Functional Group Modified Product Class
AcylationAcyl chloride, Base4-AminoAmide
SulfonylationSulfonyl chloride, Base4-AminoSulfonamide
Urea FormationIsocyanate4-AminoUrea
Buchwald-Hartwig AminationAryl halide, Pd catalyst, Base4-AminoN-Aryl amine
N-Oxidationm-CPBAPyridine NitrogenPyridine N-oxide
QuaternizationAlkyl halidePyridine NitrogenPyridinium salt

Considerations for Scalable and Efficient Synthetic Protocols

For the practical application of this compound and its derivatives, particularly in pharmaceutical development, the synthetic route must be amenable to large-scale production in a safe, cost-effective, and environmentally friendly manner.

Several factors need to be considered when developing a scalable synthesis:

Cost and Availability of Starting Materials: The starting materials should be readily available from commercial sources at a reasonable cost. The use of 4-nitropyrazole as a starting material is advantageous in this regard.

Process Safety: Potentially hazardous reagents and reaction conditions should be avoided. For instance, the use of highly energetic reagents like hydrazine hydrate requires careful handling and engineering controls on a large scale. The reduction of nitro compounds can also be exothermic and requires careful temperature control.

Purification Methods: The purification of intermediates and the final product should be achievable through scalable techniques such as crystallization or extraction, rather than relying on chromatography which is often impractical for large quantities.

Waste Management: The environmental impact of the synthesis should be minimized by reducing the generation of waste and using greener solvents and reagents where possible.

For the synthesis of this compound, the route starting from 4-nitropyrazole and 3-(chloromethyl)pyridine is generally considered more scalable. The N-alkylation step can be optimized to improve regioselectivity and minimize the need for chromatographic separation. The catalytic hydrogenation for the nitro group reduction is a clean and efficient process that is widely used in industrial settings. Crystallization of the final product as a salt, for example, the hydrochloride or maleate (B1232345) salt, can facilitate purification and improve the handling and stability of the active pharmaceutical ingredient.

Preclinical Pharmacological and Biological Investigations of 1 Pyridin 3 Ylmethyl 1h Pyrazol 4 Amine Derivatives

In Vitro Biological Activity Spectrum

Antiproliferative and Anticancer Efficacy

The anticancer potential of pyrazole (B372694) derivatives is primarily assessed through their ability to inhibit the proliferation of and induce death in cancer cells. Extensive in vitro studies have been conducted to evaluate the cytotoxic effects of these compounds against a panel of human cancer cell lines.

Derivatives of the pyrazole scaffold have demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Studies have shown that different substitutions on the pyrazole ring significantly influence the antiproliferative activity. For instance, certain indole-pyrazole hybrids displayed potent cytotoxicity against HCT116, MCF-7, HepG2, and A549 cell lines, with some derivatives showing greater potency than the standard chemotherapeutic drug doxorubicin. nih.gov Similarly, a series of pyrazolo[3,4-b]pyridine derivatives showed high efficacy, with compound 9a being particularly active against HeLa cells (IC50 = 2.59 µM) and compound 14g showing strong cytotoxicity towards MCF-7 and HCT-116 cells (IC50 = 4.66 µM and 1.98 µM, respectively). mdpi.com

Another study highlighted a pyrazole derivative, compound 5b , which was significantly more potent than the investigational drug ABT-751 against K562 (human erythroleukemia) and A549 cells, with GI50 values of 0.021 µM and 0.69 µM, respectively. mdpi.com Furthermore, pyrazolo[3,4-d]pyridazine derivative PPD-1 showed notable cytotoxicity against A549, HCT-116, and HepG2 cell lines. nih.gov The cytotoxic potential of various pyrazole derivatives is summarized in the table below.

Compound/DerivativeCell LineActivity (IC50/GI50 in µM)Source
Pyrazole carbaldehyde derivative (Compound 43)MCF-70.25 nih.gov
Indole-pyrazole hybrid (Compound 33)HCT116, MCF7, HepG2, A549<23.7 nih.gov
Indole-pyrazole hybrid (Compound 34)HCT116, MCF7, HepG2, A549<23.7 nih.gov
Isolongifolanone-pyrazole hybrid (Compound 37)MCF-75.21 nih.gov
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f)MDA-MB-46814.97 (24h), 6.45 (48h) nih.govwaocp.org
5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (Compound 5b)A5490.69 mdpi.com
Arylhydrazono-pyrazole derivative (Compound 1)MCF-717.8 nih.gov
Arylhydrazono-pyrazole derivative (Compound 1)HepG24.4 nih.gov
Arylhydrazono-pyrazole derivative (Compound 1)HCT-1164.2 nih.gov
Pyrazolo[3,4-b]pyridine (Compound 9a)HeLa2.59 mdpi.com
Pyrazolo[3,4-b]pyridine (Compound 14g)MCF-74.66 mdpi.com
Pyrazolo[3,4-b]pyridine (Compound 14g)HCT-1161.98 mdpi.com
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide (Compound 2)A549220.20 nih.gov

To understand the mechanisms underlying their antiproliferative effects, pyrazole derivatives have been investigated for their ability to interfere with the cell cycle and induce apoptosis (programmed cell death).

Several studies have demonstrated that these compounds can cause cell cycle arrest at different phases. For example, some pyrazole derivatives arrest tumor cells in the G2/M phase of the cell cycle. nih.govsemanticscholar.org One specific derivative, 3f , was found to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govwaocp.org Another compound, PTA-1 , was shown to arrest cells in both the S and G2/M phases. mdpi.com A coumarin (B35378) pyrazole carbaldehyde, P-03 , effectively inhibited the G2/M phase of the cell cycle in A-549 lung cancer cells. semanticscholar.org Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have also been shown to cause cell cycle arrest. mdpi.com

In addition to halting cell cycle progression, pyrazole derivatives are potent inducers of apoptosis. The apoptotic process is often initiated through the activation of caspases, a family of protease enzymes. One study showed that the derivative PTA-1 induces apoptosis by promoting the externalization of phosphatidylserine (B164497) and activating caspase-3/7. mdpi.com Another compound, 3f , was also shown to provoke apoptosis through the activation of caspase 3. nih.govwaocp.org Mechanistic investigations revealed that some derivatives induce apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.govnih.gov For instance, one pyrazolo[3,4-d]pyridazine derivative was found to upregulate the expression of Bax and the tumor suppressor p53, while downregulating Bcl-2. nih.gov

The anticancer activity of pyrazole derivatives is often linked to their ability to modulate specific signaling pathways that are dysregulated in cancer. A key mechanism for some derivatives is the generation of reactive oxygen species (ROS). nih.govnih.govwaocp.org Elevated ROS levels can induce cellular damage and trigger apoptosis. For example, the pyrazole derivative 3f was found to trigger apoptosis through the production of ROS. nih.govwaocp.org

Furthermore, pyrazole derivatives have been shown to interfere with major signaling cascades involved in cell proliferation, survival, and angiogenesis. These include pathways mediated by mitogen-activated protein kinases (MAPK) such as ERK1/2 and p38MAPK, as well as the PI3K/Akt pathway. nih.gov Certain imidazo-pyrazole derivatives have been identified as potent inhibitors of p38MAPK phosphorylation. nih.gov The inhibition of these pathways disrupts the signals that promote cancer cell growth and survival. Some compounds have also been found to act as tubulin polymerization inhibitors, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.govmdpi.commdpi.com

Enzyme Inhibition Profiles

A primary mechanism through which pyrazole derivatives exert their anticancer effects is by inhibiting the activity of specific enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

The pyrazole scaffold is recognized as a "privileged structure" in the design of kinase inhibitors. mdpi.com Numerous pyrazole-containing compounds have been developed as potent inhibitors of various kinases implicated in cancer.

Cyclin-Dependent Kinases (CDKs): Several pyrazole derivatives have shown significant inhibitory activity against CDKs, which are key regulators of the cell cycle. Indole-pyrazole hybrids 33 and 34 were identified as potent inhibitors of CDK2, with IC50 values of 0.074 µM and 0.095 µM, respectively. nih.gov Another derivative, compound 36 , also showed significant inhibition of CDK2 with an IC50 of 0.199 µM. nih.gov Pyrazolo[3,4-b]pyridines 9a and 14g were also effective inhibitors of CDK2 and CDK9. mdpi.com

Aurora Kinases: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Barasertib (AZD1152), a pyrazole derivative, is a highly selective inhibitor of Aurora B kinase, with an IC50 value of 0.37 nM. nih.gov The pyrazol-4-yl urea (B33335) compound AT9283 is another multitargeted inhibitor with potent activity against Aurora kinases. acs.org

Akt (Protein Kinase B): The PI3K/Akt signaling pathway is critical for cell survival and proliferation. Pyrazole derivatives have been developed as potent Akt inhibitors. nih.gov Afuresertib, a pyrazole-based compound, is a powerful inhibitor of all three Akt isoforms, with a particularly high potency against Akt1 (Ki = 0.08 nM). mdpi.comnih.gov

Other Kinases: Pyrazole derivatives have also been designed to target other important kinases. A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were developed as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases and potentially in cancer. nih.gov Additionally, pyrazole-based compounds have been identified as inhibitors of RET kinase and PI3K. google.comresearchgate.net

Compound/DerivativeTarget KinaseActivity (IC50)Source
Indole-pyrazole hybrid (Compound 33)CDK20.074 µM nih.gov
Indole-pyrazole hybrid (Compound 34)CDK20.095 µM nih.gov
Pyrazole derivative (Compound 36)CDK20.199 µM nih.gov
Pyrazolo[3,4-b]pyridine (Compound 9a)CDK21.630 µM mdpi.com
Pyrazolo[3,4-b]pyridine (Compound 9a)CDK90.262 µM mdpi.com
Pyrazolo[3,4-b]pyridine (Compound 14g)CDK20.460 µM mdpi.com
Pyrazolo[3,4-b]pyridine (Compound 14g)CDK90.801 µM mdpi.com
Barasertib (AZD1152)Aurora B0.37 nM nih.gov
AfuresertibAkt11.3 nM nih.gov
(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile (Compound 8a)JNK3227 nM nih.gov
Cyclooxygenase (COX-1/COX-2) Inhibitory Potential

Cyclooxygenase (COX) enzymes are key mediators in the inflammatory pathway, converting arachidonic acid into prostaglandins. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and upregulated during inflammation. nih.gov Selective inhibition of COX-2 is a sought-after strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov

Derivatives of the pyrazole scaffold have been extensively investigated as selective COX-2 inhibitors. tandfonline.com For instance, pyrazole-pyridazine hybrids have demonstrated significant COX-2 inhibitory action. nih.gov In one study, trimethoxy derivatives 5f and 6f showed higher COX-2 inhibition than the standard drug celecoxib, with IC50 values of 1.50 µM and 1.15 µM, respectively. nih.gov Similarly, certain pyridazinone derivatives, such as compound 3g , exhibited potent and selective COX-2 inhibition (IC50 = 43.84 nM) with a selectivity index comparable to celecoxib. cu.edu.eg Other studies on novel 4-pyrazolyl benzenesulfonamide (B165840) derivatives identified compounds 6b and 7b as having good selective inhibitory activity against the COX-2 enzyme. nih.gov These findings underscore the potential of pyrazole-based structures to serve as a template for designing potent and selective anti-inflammatory agents. nih.govbsu.edu.eg

COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundDerivative ClassCOX-2 IC50 (µM)Selectivity Index (SI)Reference
5fPyrazole-Pyridazine Hybrid1.50Not Reported nih.gov
6fPyrazole-Pyridazine Hybrid1.15Not Reported nih.gov
3gPyridazinone Derivative0.043811.51 cu.edu.eg
Celecoxib (Reference)Standard DrugNot Reported11.78 cu.edu.eg
Non-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is an intracellular cysteine amidase responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous lipid mediators. nih.gov One such NAE, palmitoylethanolamide (B50096) (PEA), has anti-inflammatory and analgesic properties. nih.gov Inhibition of NAAA preserves endogenous PEA levels, thus prolonging its therapeutic effects, making NAAA a promising target for managing inflammatory conditions. nih.govacs.org

A novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been identified. acs.orgresearchgate.net Through structure-activity relationship (SAR) studies, researchers discovered the endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (also known as ARN19689). acs.orgacs.org This compound was found to be a potent inhibitor of human NAAA, operating through a non-covalent mechanism of action with an IC50 value in the low nanomolar range. nih.govresearchgate.netacs.org

NAAA Inhibitory Activity of a Pyrazole Derivative

CompoundDerivative ClassHuman NAAA IC50 (µM)Reference
ARN19689 (Compound 50)Pyrazole Azabicyclo[3.2.1]octane Sulfonamide0.042 nih.govacs.orgacs.org
Glycosidase Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. bohrium.comnih.gov Pyrazole-based heterocyclic compounds have recently emerged as a promising scaffold for developing potent α-glucosidase inhibitors. nih.gov

Several studies have highlighted the potential of pyrazole derivatives in this area. A novel series of hybrid molecules combining imidazo[1,2-a]pyridine (B132010) and pyrazole moieties were designed and evaluated. researchgate.net Among them, compound 8m emerged as a potent dual inhibitor of both α-glucosidase and α-amylase, with IC50 values of 5.00±0.10 µg/mL and 15±0.35 µg/mL, respectively. researchgate.net Another study on pyrazole-indole conjugates identified compound 14b as a powerful inhibitor of both α-amylase (IC50 = 4.21 ± 0.03 µg/mL) and α-glucosidase (IC50 = 2.76 ± 0.01 µg/mL). researchgate.net These findings indicate that pyrazole derivatives are an attractive target for further research into new anti-diabetic agents. bohrium.comnih.gov

Glycosidase Inhibitory Activity of Pyrazole Derivatives

CompoundDerivative Classα-Glucosidase IC50 (µg/mL)α-Amylase IC50 (µg/mL)Reference
8mPyrazole-Imidazopyridine Hydrazone5.00 ± 0.1015.0 ± 0.35 researchgate.net
14bPyrazole-Indole Conjugate2.76 ± 0.014.21 ± 0.03 researchgate.net

Antimicrobial Activities

Antibacterial Efficacy (e.g., against E. coli, P. aeruginosa, S. aureus, S. pyogenes)

The rise of antibiotic resistance necessitates the development of new antibacterial agents. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activities against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

For example, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against several strains, including E. coli, P. aeruginosa, and S. aureus, with minimum bactericidal concentration (MBC) values of <1 μg/ml. nih.gov Another study synthesized a series of 1,3-diaryl pyrazole derivatives, with compound 7l showing significant activity against multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 1-64 μg/mL. nih.gov Furthermore, benzimidazole-pyrazole derivatives have demonstrated activity against a panel of bacteria including E. coli, P. aeruginosa, S. aureus, and S. pyogenes. mdpi.com These results highlight the versatility of the pyrazole scaffold in developing novel antibacterial compounds. nih.govnih.gov

Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound ClassE. coliP. aeruginosaS. aureusS. pyogenesReference
Imidazo-pyridine substituted pyrazoles<1 (MBC)<1 (MBC)<1 (MBC)Not Reported nih.gov
1,3-Diaryl pyrazoles (e.g., 7l)1-641-641-64Not Reported nih.gov
Benzimidazole-pyrazolesActiveActiveActiveActive mdpi.com
Antifungal Properties

In addition to antibacterial action, pyrazole derivatives have shown significant antifungal properties. mdpi.com The need for new antifungal agents is critical, particularly for controlling plant pathogens in agriculture and treating infections in immunocompromised individuals.

Research into N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives revealed moderate antifungal activities against several phytopathogenic fungi. researchgate.net Specifically, compounds 6a , 6b , and 6c displayed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. researchgate.net Another study focusing on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety found that compounds 10d and 10e exhibited potent activity against Gaeumannomyces graminis var. tritici, the fungus responsible for take-all disease in wheat, with inhibition rates of 100% and 94.0% respectively, at a concentration of 16.7 μg/mL. nih.gov Furthermore, some pyrazole derivatives have shown strong activity against human pathogens like Candida albicans. mdpi.com

Antifungal Activity of Pyrazole Derivatives

CompoundDerivative ClassFungal StrainInhibition (%) @ Concentration (µg/mL)Reference
6aN-pyridinyl pyrazole-4-carboxamideGibberella zeae73.2% @ 100 researchgate.net
10dPyrazole-tetrahydroquinolineG. graminis var. tritici100% @ 16.7 nih.gov
10ePyrazole-tetrahydroquinolineG. graminis var. tritici94.0% @ 16.7 nih.gov
Antiviral Properties

The pyrazole scaffold has also been investigated for its potential against a range of RNA and DNA viruses. nih.govnih.gov A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and found to interfere with the replication of Human Respiratory Syncytial Virus (RSV) at micromolar concentrations, with EC50 values ranging from 5 µM to 28 µM. nih.gov

Building on this, structurally related N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed. nih.gov Many of these derivatives, particularly the 7a-p series, were potent inhibitors of Yellow Fever Virus (YFV) and RSV, showing marked improvements in potency and selectivity compared to reference inhibitors. nih.gov For instance, compound 7e showed an EC50 of 4.2 µM against YFV. frontiersin.org These studies demonstrate that pyrazole derivatives are a promising starting point for the development of novel antiviral therapeutics. nih.gov

Antiviral Activity of Pyrazole Derivatives

Compound ClassVirusEC50 Range (µM)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilinesRSV5 - 28 nih.gov
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p series)YFV3.6 - 11.5 nih.gov
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p series)RSVActive in micromolar range nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the pyrazole scaffold, a core component of the subject compound, have been extensively investigated for their anti-inflammatory properties. nih.govglobalresearchonline.netnih.gov The pharmacological basis for this activity is frequently attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). bohrium.com Many pyrazole-containing compounds, including the well-known drug Celecoxib, function as selective inhibitors of COX-2, an enzyme upregulated during inflammation to produce prostaglandins. nih.gov This mechanism allows for anti-inflammatory effects while potentially mitigating the gastrointestinal side effects associated with non-selective COX inhibitors.

Preclinical studies have demonstrated that pyrazole derivatives can significantly suppress inflammatory responses in various models. bohrium.comijpsjournal.com Research has shown that these compounds can inhibit the production of pro-inflammatory mediators beyond prostaglandins, including leukotrienes, by targeting the 5-lipoxygenase (5-LOX) pathway. bohrium.com Furthermore, some derivatives have been found to reduce the levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating a broader immunomodulatory effect. bohrium.com In vivo studies, such as the carrageenan-induced paw edema model in rodents, have provided evidence of the potent anti-inflammatory efficacy of pyrazole derivatives, with some compounds showing superior or comparable activity to established anti-inflammatory drugs like indomethacin. nih.govijpsjournal.com

Table 1: Selected Preclinical Anti-inflammatory and Immunomodulatory Studies on Pyrazole Derivatives

Compound Class Model/Assay Key Findings Reference(s)
Pyrazoline Derivatives Carrageenan-induced paw edema (in vivo) Potent inhibition of edema; compound 2d showed significant activity. nih.gov
3,5-diarylpyrazoles Carrageenan-induced paw edema (in vivo) Reduction in edema by 65-80% at a 10 mg/kg dose. ijpsjournal.com
General Pyrazole Derivatives LPS-induced sepsis model (in vivo) Reduction of serum TNF-α levels by 60%. ijpsjournal.com
Pyrazole-thiazole hybrid COX-2/5-LOX inhibition assay (in vitro) Exhibited dual inhibition with IC₅₀ values of 0.03 µM and 0.12 µM, respectively. ijpsjournal.com
Pyrazoline Derivative 2e Nociception model (in vivo) Demonstrated potent analgesic activity, inhibiting nociception. nih.gov

Antioxidant Capacity and Free Radical Scavenging Activity

The pyrazole nucleus and its derivatives have been identified as possessing significant antioxidant and free radical scavenging capabilities. mdpi.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. Compounds that can neutralize these reactive species are of considerable therapeutic interest.

The antioxidant potential of pyrazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. jmchemsci.comresearchgate.netnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically, resulting in a color change from purple to yellow. jmchemsci.com Studies on various pyrazole derivatives, including those fused with other heterocyclic systems like imidazopyridine, have demonstrated excellent radical scavenging activity, in some cases comparable to standard antioxidants like ascorbic acid. jmchemsci.comjmchemsci.com Further investigations using hydroxyl radical scavenging assays have also confirmed the antioxidant efficacy of this class of compounds. nih.gov

Table 2: Antioxidant and Radical Scavenging Activity of Selected Pyrazole Derivatives

Compound Class/Derivative Assay Result (IC₅₀ or % Inhibition) Reference(s)
Thienyl-pyrazole derivative 5g DPPH Radical Scavenging IC₅₀ = 0.245 ± 0.01 µM nih.gov
Thienyl-pyrazole derivative 5h DPPH Radical Scavenging IC₅₀ = 0.284 ± 0.02 µM nih.gov
Ascorbic Acid (Standard) DPPH Radical Scavenging IC₅₀ = 0.483 ± 0.01 µM nih.gov
Thienyl-pyrazole derivative 5g Hydroxyl Radical Scavenging IC₅₀ = 0.905 ± 0.01 µM nih.gov
Thienyl-pyrazole derivative 5h Hydroxyl Radical Scavenging IC₅₀ = 0.892 ± 0.01 µM nih.gov
BHA (Standard) Hydroxyl Radical Scavenging IC₅₀ = 1.739 ± 0.01 µM nih.gov
Pyrano[4,3-c]pyridine derivative 15 Oxygen Free-Radical Scavenging 99.8% Inhibition scilit.com

Antiparasitic Activity (e.g., Anti-leishmanial)

The structural motif of pyrazole has been incorporated into novel chemical entities with promising activity against a range of protozoan and helminthic parasites. globalresearchonline.net The need for new antiparasitic agents is critical due to the toxicity of existing therapies and the emergence of drug-resistant strains.

Derivatives of pyrazole have shown notable efficacy against Leishmania major, the protozoan parasite responsible for leishmaniasis. Some pyrazole compounds exhibited potent antileishmanial activity with IC₅₀ values significantly lower than the standard drug, Glucantime. globalresearchonline.net The proposed mechanism for some of these compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the parasite's cell membrane. globalresearchonline.net Beyond leishmaniasis, pyrazole derivatives have been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease, with several analogs demonstrating promising IC₅₀ values against the intracellular amastigote form of the parasite. nih.gov Additionally, pyrazoline derivatives have been identified as potential novel agents against the flatworm Schistosoma mansoni, inducing mortality in adult worms and reducing egg production in ex vivo models. nih.gov

Table 3: Preclinical Antiparasitic Activity of Selected Pyrazole Derivatives

Compound Class/Derivative Target Organism Model/Assay Result (IC₅₀/EC₅₀) Reference(s)
Pyrazole Derivative P12 Leishmania major In vitro promastigote assay IC₅₀ = 34.79 µg/mL globalresearchonline.net
Pyrazole Derivative P1 Leishmania major In vitro promastigote assay IC₅₀ = 35.53 µg/mL globalresearchonline.net
Glucantime (Standard) Leishmania major In vitro promastigote assay IC₅₀ = 97.31 µg/mL globalresearchonline.net
1-aryl-1H-pyrazole-imidazoline 3j Trypanosoma cruzi In vitro intracellular amastigote assay IC₅₀ = 2.75 ± 0.62 µM nih.gov
1-aryl-1H-pyrazole-imidazoline 3m Trypanosoma cruzi In vitro intracellular amastigote assay IC₅₀ = 3.58 ± 0.25 µM nih.gov
Pyrazoline Derivative 22 Schistosoma mansoni Ex vivo adult worm assay EC₅₀ = 11.2 µM nih.gov
Pyrazoline Derivative 16 Schistosoma mansoni Ex vivo adult worm assay EC₅₀ = 13.5 µM nih.gov

In Vivo Efficacy and Preclinical Animal Model Studies (Non-Human)

Efficacy in Disease Models

The therapeutic potential of pyrazole derivatives has been substantiated in a variety of non-human, in vivo disease models, demonstrating their efficacy beyond in vitro assays.

In models of inflammation, pyrazole derivatives have shown significant activity. The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory effects, and numerous pyrazole compounds have been shown to effectively reduce swelling in this model. nih.govijpsjournal.com For chronic inflammatory conditions, the collagen-induced arthritis model, which mimics rheumatoid arthritis, has also been used to validate the efficacy of pyrazole derivatives, showing reductions in joint swelling. ijpsjournal.com

In the context of parasitic diseases, certain pyrazole derivatives have been evaluated for their in vivo antimalarial activity against Plasmodium berghei in infected mice, with some compounds demonstrating over 90% parasite suppression, comparable to the standard drug chloroquine. mdpi.comnih.gov Furthermore, modulators of the α7 nAChR, a class to which pyrazole derivatives may belong, have shown efficacy in preclinical murine models of tonic pain and cognitive dysfunction, highlighting the diverse therapeutic areas where these compounds could be applied. mdpi.comrti.org

Structure Activity Relationship Sar and Rational Design of 1 Pyridin 3 Ylmethyl 1h Pyrazol 4 Amine Derivatives

Identification of Key Structural Features for Biological Activity within the 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine Scaffold

The biological activity of this class of compounds is intrinsically linked to its core structure, which comprises a pyrazole (B372694) ring, a pyridine (B92270) ring, a methylene (B1212753) linker, and a C4-amino group. Each component plays a distinct role in forming the essential pharmacophore.

Pyrazole Ring: The pyrazole moiety is a versatile and important building block in medicinal chemistry, known to be present in numerous compounds with a wide array of biological activities. mdpi.comresearchgate.net Its aromatic nature and ability to participate in various non-covalent interactions make it a cornerstone of the scaffold.

Pyridine Ring: The pyridine ring is another critical aromatic component. SAR studies on related pyrazole derivatives have shown that an aromatic ring system linked to the core is necessary for potent biological activity. mdpi.com

4-Amino Group: The amino group at the C4 position of the pyrazole is a key functional group. It often acts as a crucial hydrogen bond donor, anchoring the molecule within the binding site of its target protein. mdpi.commdpi.com This functional group is a versatile feature that contributes significantly to the development of effective ligands for various enzymes and receptors. mdpi.com

Methylene Linker: The methyl bridge connecting the pyrazole and pyridine rings provides specific conformational flexibility and spatial orientation, ensuring the two aromatic rings are positioned optimally for interaction with the biological target.

Impact of Substituent Variations on the Pyrazole Ring (e.g., N1-substitution, C3/C5 modifications)

Modifications to the pyrazole ring, particularly at the N1, C3, and C5 positions, are a primary strategy for modulating the pharmacological profile of these derivatives.

The N1-position is a frequent site for substitution to enhance potency and selectivity. While an unsubstituted N1 nitrogen has been shown to be important for the cytotoxic activity of some aminopyrazole classes, its substitution is a key optimization strategy in many other contexts. mdpi.com For instance, in the development of pyrazolopyrimidine inhibitors of the mammalian target of rapamycin (B549165) (mTOR), extensive exploration of N1-substituents led to compounds with excellent potency and metabolic stability. nih.govresearchgate.net Similarly, in a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, a cyclopentylmethyl group at the N1 position was a feature of the active compounds. nih.gov

Modifications at the C3 and C5 positions also significantly influence biological activity. Studies on pyrazolylpyrimidinone inhibitors of adenylyl cyclase 1 (AC1) revealed that increasing alkyl chain length at the C3-position from methyl to ethyl to isopropyl resulted in roughly equipotent compounds. nih.gov However, introducing a bulkier tert-butyl group at this position led to a twofold decrease in activity, suggesting a steric limit within the target's binding pocket. nih.gov

The table below illustrates the effect of C3-substituents on AC1 inhibition in a related pyrazolylpyrimidinone series.

CompoundC3-SubstituentAC1 IC50 (μM)Reference
16Methyl0.36 nih.gov
20Ethyl0.44 nih.gov
22iso-Propyl0.42 nih.gov
24tert-Butyl0.88 nih.gov

Influence of Pyridine Ring Substitution Patterns on Target Affinity and Selectivity

The substitution pattern on the pyridine ring is a critical determinant of target affinity and selectivity. The electronic properties and steric profile of substituents can fine-tune interactions with the target protein. In the pyrazol-4-yl-pyridine M4 PAMs, a methyl group on the pyridine ring was a common feature among the active analogues. nih.gov

In related scaffolds where a phenyl ring acts as a surrogate for the pyridine, the position of substituents has been shown to be paramount. For AC1 inhibitors, placing a phenyl substituent at the meta-position of an attached benzene (B151609) ring yielded the most potent compound in the series (IC50 of 0.25 μM), whereas moving the same group to the para-position resulted in a threefold reduction in potency. nih.gov Similarly, halogenation at the meta- or para-positions with chlorine led to a modest two- to three-fold improvement in potency compared to fluorine-containing counterparts. nih.gov These findings underscore the sensitivity of ligand-target interactions to the precise placement of substituents on the aromatic ring system.

Role of the Methyl Linker and Amine Functionality in Ligand-Target Interactions

The methyl linker and the 4-amino group are fundamental to the pharmacophore, governing the molecule's orientation and key binding interactions.

The amine functionality is a critical anchor. As a hydrophilic group, its ability to form hydrogen bonds is often essential for activity. mdpi.com In the design of inhibitors for targets like cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), the presence of a hydrophilic group such as an amine or amide was confirmed to be vital for binding to the target enzyme. mdpi.com The amino group on the pyrazole scaffold provides a versatile anchor point for engaging with a wide range of biological targets. mdpi.com

The methyl linker dictates the spatial relationship between the pyrazole and pyridine rings. This separation and the resulting conformational freedom are crucial for allowing the two aromatic systems to adopt an optimal binding conformation within the target site. The consistent presence of this linker in diverse active compounds, including M4 PAMs and kinase inhibitors, highlights its structural importance in maintaining the integrity of the pharmacophore. mdpi.comnih.gov

Strategies for Optimizing Potency and Selectivity through Structural Modifications

Systematic N1-Substitution: As previously noted, the N1 position of the pyrazole is a prime target for modification. A focused library of analogues with diverse N1-substituents (e.g., alkyl, cycloalkyl, aryl, and heteroaryl groups) can be synthesized to probe the steric and electronic requirements of the target's binding pocket, a strategy successfully employed in the discovery of potent mTOR inhibitors. nih.govresearchgate.net

Positional Scanning on the Pyridine Ring: Exploring a variety of substituents (e.g., halogens, small alkyl groups, hydrogen-bonding moieties) at different positions of the pyridine ring can fine-tune target affinity and selectivity. SAR from related series indicates that increasing lipophilic bulk is often beneficial, particularly at the meta-position. nih.gov

Bioisosteric Replacement: The pyridine or pyrazole rings can be replaced with other bioisosteric groups to improve properties. For example, replacing a metabolically liable phenol (B47542) group with a more stable ureidophenyl group led to a 25-fold improvement in mTOR inhibitory potency in a related pyrazolopyrimidine series. researchgate.net

Molecular Hybridization: Creating more rigid structures by fusing the pyrazole and pyridine rings to form scaffolds like pyrazolo[3,4-b]pyridines can reduce conformational flexibility. researchgate.net This entropy-reducing strategy can lead to analogues with higher binding affinity and improved selectivity.

Design of Analogues with Improved Pharmacological Profiles

The culmination of SAR studies is the rational design of new analogues with superior pharmacological profiles, including enhanced potency, selectivity, and drug-like properties. For instance, if initial leads suffer from poor metabolic stability, SAR data can guide the modification of metabolic "hotspots" without compromising potency. researchgate.net

Selectivity can be improved by introducing modifications that exploit subtle differences between the desired target and related off-targets. In the development of AC1 inhibitors, it was observed that analogues containing alkyl substituents were generally more selective against the closely related AC8 isoform than their halogenated counterparts. nih.gov

By integrating the optimal structural features identified through iterative SAR cycles—such as a favorable N1-substituent on the pyrazole, an optimal substitution pattern on the pyridine ring, and a stable linker—novel compounds can be designed with a high probability of possessing improved therapeutic potential. nih.govnih.gov

Advanced Analytical and Computational Methodologies in Research on 1 Pyridin 3 Ylmethyl 1h Pyrazol 4 Amine

Spectroscopic and Diffraction Techniques for Structural Insights

The precise determination of the molecular structure of 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is fundamental to understanding its function. Spectroscopic and diffraction methods provide detailed information about atomic connectivity, conformation, and intermolecular interactions.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule. For pyrazole (B372694) derivatives, this technique provides crucial insights into the spatial arrangement of the pyrazole and pyridine (B92270) rings, including the dihedral angle between them. mdpi.com Analysis of a crystal structure reveals precise bond lengths, bond angles, and the conformation of the pyridin-3-ylmethyl substituent. mdpi.com This information is invaluable for informing the design of molecular docking studies, as it provides an experimentally validated, low-energy conformation of the ligand. Furthermore, crystallographic data of the compound bound to a target protein can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern the binding mode, offering a definitive blueprint for structure-based drug design. mdpi.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the identity and structure of synthesized pyrazole compounds.

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure by providing information about the chemical environment of each hydrogen and carbon atom. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum verify the connectivity of the pyridine, methylene (B1212753), and pyrazole fragments. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. For this compound, characteristic peaks would include N-H stretching vibrations for the amine group and C=N and C=C stretching vibrations within the aromatic pyrazole and pyridine rings. researchgate.netmdpi.com

Computational Chemistry and Molecular Modeling Applications

Computational chemistry provides powerful tools to investigate this compound at the molecular level, offering insights that can be challenging to obtain through experimental methods alone. These in silico approaches are critical for predicting molecular properties and guiding the design of more effective derivatives.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can predict a range of fundamental properties.

Molecular Geometry: DFT is used to find the most stable (lowest energy) conformation of the molecule, which can then be compared with experimental data from X-ray crystallography. tandfonline.com

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are essential. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests the molecule is more polarizable and reactive.

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov The red-colored, negative potential areas (e.g., around the nitrogen atoms of the pyridine and pyrazole rings) are susceptible to electrophilic attack, while blue-colored, positive potential areas (e.g., around the amine hydrogens) are favorable for nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound
ParameterDescriptionPredicted Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOCorrelates with chemical reactivity and stability
Molecular Electrostatic Potential (MEP)Visualizes charge distributionIdentifies sites for electrophilic and nucleophilic attack
Dipole MomentMeasure of molecular polarityInfluences solubility and intermolecular interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for hypothesis-driven drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target, such as a protein kinase. nih.govmdpi.com

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then calculates the binding affinity (often expressed as a docking score or binding energy), and the simulation identifies the most likely binding pose. researchgate.net Analysis of this pose reveals potential hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. nih.govnih.gov For instance, docking studies on similar pyrazole derivatives have identified key interactions with residues like Asp, Asn, Tyr, and Gln in the active sites of various kinases. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
CDK2-8.5LEU83, GLU81Hydrogen Bond
PHE80, ILE10Hydrophobic Interaction
FLT3-9.2CYS694, GLU692Hydrogen Bond
LEU616, PHE830Hydrophobic Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of all atoms in the ligand-protein complex over time (typically nanoseconds), providing insights into the stability of the binding pose predicted by docking. nih.gov

A successful drug must not only be potent but also possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used early in the drug discovery process to forecast a compound's likely behavior in the body, helping to identify and deprioritize candidates with poor drug-like properties. nih.govchemmethod.com

These programs calculate a variety of physicochemical and pharmacokinetic parameters. For this compound, predictions would be made for properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity risks (e.g., AMES toxicity). nih.govorientjchem.org Compliance with empirical rules, such as Lipinski's Rule of Five, is also assessed to evaluate the compound's oral bioavailability. orientjchem.org

Table 3: Representative In Silico ADMET Predictions for a Drug Candidate
PropertyParameterPredicted Value/OutcomeSignificance
AbsorptionHuman Intestinal Absorption (HIA)HighGood absorption from the gut
Lipinski's Rule of Five0 ViolationsIndicates good oral bioavailability
DistributionBlood-Brain Barrier (BBB) PermeabilityLowLess likely to cause CNS side effects
Plasma Protein Binding>90%Affects drug distribution and half-life
MetabolismCYP2D6 InhibitorNoLow risk of drug-drug interactions
ToxicityAMES ToxicityNon-mutagenicLow risk of carcinogenicity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ubaya.ac.id By analyzing a dataset of related pyrazole analogs with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that adding a bulky, hydrophobic group at a specific position on the pyridine ring, or a hydrogen bond donor near the pyrazole amine, would enhance binding affinity. nih.govnih.gov These predictive models are invaluable for guiding the next cycle of synthesis, allowing chemists to focus on designing compounds with the highest probability of success. nih.gov

Chemoinformatics for Scaffold Analysis and Virtual Screening

Chemoinformatics provides essential computational tools for analyzing the structural framework of molecules like this compound and for conducting large-scale virtual screening campaigns to identify potential biological targets. These methodologies leverage the chemical information encoded in a molecule's structure to predict its properties and interactions, thereby accelerating the drug discovery process.

The core structure of this compound is built upon a pyrazole ring linked to a pyridine ring. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to participate in various biological interactions. tandfonline.comnih.gov Chemoinformatic analysis of this pyrazolopyridine framework is crucial for understanding its drug-like properties and potential for modification.

Table 1: Chemoinformatic Profile of the Pyrazolopyridine Scaffold

Property Category Chemoinformatic Descriptors Significance in Drug Discovery
Physicochemical Properties Molecular Weight, LogP, Polar Surface Area (PSA) Influences absorption, distribution, metabolism, and excretion (ADME) profile.
Structural Features Hydrogen Bond Donors/Acceptors, Rotatable Bonds Determines binding affinity and specificity to biological targets. researchgate.net
Topological Analysis Molecular Complexity, Shape Indices Used to assess scaffold novelty and diversity for library design.

| Electronic Properties | Dipolar Behavior, π-system Characteristics | The π-excessive pyrazole and π-deficient pyridine rings create a dipolar scaffold, influencing reactivity and stability. mdpi.com |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This process can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening: This approach uses the knowledge of known active compounds to identify others with similar properties. Methods like similarity searching and pharmacophore modeling are employed to find molecules that share features with known binders. researchgate.net

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is known, molecular docking simulations can be performed. This method predicts the binding conformation and affinity of a ligand within the active site of a target protein. researchgate.netresearchgate.net

Numerous studies have utilized virtual screening for pyrazole derivatives to identify potential inhibitors for various therapeutic targets. For example, computational analyses have been conducted to assess the potential of pyrazole-containing compounds as inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), a target in type 2 diabetes. chemmethod.com In such studies, a library of derivatives is docked against the target's binding site to predict their binding energy.

Table 2: Example of Virtual Screening Data for Pyrazole Derivatives as DPP-IV Inhibitors

Compound ID Target Protein Docking Score (kcal/mol) Reference Compound Score (kcal/mol)
ST-1 DPP-IV -8.5 -7.6 (Anagliptin)
ST-15 DPP-IV -9.2 -7.6 (Anagliptin)
ST-24 DPP-IV -9.6 -7.6 (Anagliptin)
ST-30 DPP-IV -8.9 -7.6 (Anagliptin)

Data synthesized from a study on substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline (B41778) derivatives. chemmethod.com

The results from these screening campaigns show that pyrazole derivatives can achieve favorable binding energies, often superior to known reference inhibitors, suggesting a high potential for inhibiting enzyme activity. chemmethod.com Similar docking studies have explored pyrazole derivatives as potential inhibitors for targets such as receptor tyrosine kinases (e.g., VEGFR-2) and protein kinases (e.g., Aurora A, CDK2), which are significant in cancer research. researchgate.net The combination of scaffold analysis and virtual screening allows researchers to prioritize the synthesis and experimental testing of the most promising compounds, significantly streamlining the path to discovering novel therapeutics. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives for 1 Pyridin 3 Ylmethyl 1h Pyrazol 4 Amine

Exploration of Novel Therapeutic Indications and Biological Pathways

The pyrazole-pyridine scaffold is a cornerstone in the development of treatments for a multitude of diseases, primarily due to its ability to interact with a variety of biological targets. nih.govnih.govnih.gov Future research on 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine is likely to expand into new therapeutic areas and delve deeper into its mechanisms of action.

Oncology: A significant number of pyrazole (B372694) derivatives are being investigated as anticancer agents. nih.gov Many of these compounds function as kinase inhibitors, a class of drugs that block enzymes involved in cell growth and division. nih.gov For instance, compounds with a similar pyrazole-pyridine core have been found to inhibit kinases such as FLT3 and BCR-ABL, which are implicated in certain types of leukemia. nih.gov Further studies could explore the potential of this compound to target other kinases that are crucial in cancer progression, such as EGFR and VEGFR-2. researchgate.netrsc.org

Inflammatory Diseases: The pyrazole moiety is a key component of several anti-inflammatory drugs. researchgate.net Some pyrazole derivatives act as selective COX-2 inhibitors, which can reduce inflammation and pain. nih.govmdpi.com Research into this compound could investigate its potential to modulate inflammatory pathways, for example by targeting pro-inflammatory mediators like TNF-α and IL-6. nih.gov This could lead to new treatments for conditions like osteoarthritis and other inflammatory disorders. nih.gov

Neurodegenerative Disorders: There is growing interest in the potential of pyrazole-containing compounds for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. researchgate.netnih.govnih.govresearchgate.net Some pyrazoline derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the management of these conditions. researchgate.netnih.govnih.govresearchgate.net Future investigations could assess the neuroprotective effects of this compound and its derivatives.

Infectious Diseases: The pyrazole scaffold has also been a source of potent antibacterial agents. tandfonline.com Research could be directed towards exploring the antimicrobial spectrum of this compound and its potential to combat drug-resistant bacteria. tandfonline.com

Potential Therapeutic AreaKey Biological Targets/Pathways
Oncology Kinases (FLT3, BCR-ABL, EGFR, VEGFR-2), Cell Proliferation, Apoptosis
Inflammatory Diseases COX-2, TNF-α, IL-6, Pro-inflammatory mediators
Neurodegenerative Disorders Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Neuroprotection
Infectious Diseases Bacterial enzymes, Drug-resistant bacteria

Development of Multi-Targeting Agents based on the Pyrazole-Pyridine Scaffold

The development of drugs that can hit multiple targets simultaneously is a promising strategy for treating complex diseases like cancer. nih.gov The pyrazole-pyridine scaffold is an excellent starting point for the design of such multi-targeting agents. nih.gov

For example, a single compound based on this scaffold could be engineered to inhibit several kinases that are involved in different cancer-promoting pathways. nih.govacs.org This approach could lead to more effective treatments and may also help to overcome drug resistance. acs.org The compound AT9283, a pyrazol-4-yl urea (B33335) derivative, is a multi-targeted kinase inhibitor that has shown potent activity against Aurora kinases, JAK2, and Abl. acs.org This demonstrates the potential of the pyrazole scaffold in the development of such drugs.

Future research on this compound could focus on modifying its structure to create derivatives that can bind to multiple, disease-relevant targets. This would involve a deep understanding of the structure-activity relationships of the compound and the use of computational modeling to predict its binding to different proteins.

Applications as Chemical Probes and Research Tools in Cellular and Biochemical Assays

Chemical probes are small molecules that are used to study the function of proteins and other biological molecules in cells and living organisms. A potent and selective inhibitor of a specific protein can be a valuable tool for researchers.

Given the potential of this compound as a kinase inhibitor, it could be developed into a chemical probe to study the roles of specific kinases in health and disease. nih.govrsc.org This would require the development of highly selective derivatives of the compound and a thorough characterization of their biological activity.

Such chemical probes could be used in a variety of cellular and biochemical assays to:

Validate a protein as a drug target.

Investigate the downstream effects of inhibiting a specific protein.

Screen for other molecules that bind to the same target.

Integration with Advanced Drug Discovery Technologies (e.g., fragment-based drug design, PROTACs)

Modern drug discovery relies on a range of advanced technologies to accelerate the process of finding new medicines. The pyrazole-pyridine scaffold is well-suited for integration with these technologies.

Fragment-Based Drug Design (FBDD): FBDD is a method for finding lead compounds as part of the drug discovery process. It involves identifying small chemical fragments that bind weakly to a biological target, and then growing them or combining them to produce a lead with a higher affinity. The discovery of the multi-targeted kinase inhibitor AT9283 was achieved through a fragment-based approach, starting with a pyrazole-benzimidazole fragment. acs.org This highlights the utility of the pyrazole scaffold in FBDD. Future work on this compound could use FBDD to discover new derivatives with improved potency and selectivity.

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are a new class of drugs that work by targeting proteins for degradation. They consist of two parts: one that binds to the target protein, and another that binds to an E3 ubiquitin ligase, an enzyme that marks proteins for destruction. While no PROTACs based on the this compound scaffold have been reported, this is a promising area for future research. A potent binder to a target protein, which could be derived from this scaffold, is the first step in developing a PROTAC.

Drug Discovery TechnologyApplication to this compound
Fragment-Based Drug Design (FBDD) Identification of small fragments that bind to a target, followed by optimization to create potent leads.
PROteolysis TArgeting Chimeras (PROTACs) Development of molecules that can induce the degradation of a target protein.

Collaborative Research and Data Sharing Initiatives for Comprehensive Understanding

The full potential of the this compound scaffold can be best realized through collaborative research and the sharing of data. This would involve researchers from academia and industry working together to:

Synthesize and test new derivatives of the compound.

Share data on the biological activity and physicochemical properties of these compounds.

Develop a comprehensive understanding of the structure-activity relationships of the scaffold.

Open-source drug discovery initiatives and public-private partnerships could play a crucial role in facilitating this collaboration. By pooling resources and expertise, the scientific community can accelerate the development of new medicines based on this promising chemical scaffold.

Q & A

Q. What are the key synthetic routes for 1-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via coupling reactions between pyridine derivatives and functionalized pyrazole precursors. A validated method involves:

  • Step 1 : Reacting 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in the presence of cesium carbonate and copper(I) bromide in DMSO at 35°C for 48 hours .
  • Step 2 : Purification via column chromatography (ethyl acetate/hexane gradient) to isolate the product.
    Optimization Tips :
    • Temperature : Prolonged heating (>50°C) may lead to side reactions (e.g., dehalogenation).
    • Catalyst : Copper(I) bromide enhances coupling efficiency but requires strict anhydrous conditions.
    • Solvent : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Key signals include pyrazole C-H (~7.5 ppm) and pyridine aromatic protons (~8.8–9.1 ppm). The amine proton may appear as a broad singlet (~3.2 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 215) confirm molecular weight .
  • X-ray crystallography : Resolves bond angles and dihedral angles between pyridine and pyrazole rings (e.g., torsion angle ~15° for planar stability) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the amine group in further functionalization?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess nucleophilicity of the amine group. Electron density maps reveal reactive sites for alkylation or acylation .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways for sulfonamide or urea derivative formation .

Q. What strategies mitigate contradictions in biological activity data across structural analogs?

  • Case Study : Compare this compound with its 3-methyl or 4-fluoro analogs. Use surface plasmon resonance (SPR) to quantify binding affinities to target enzymes (e.g., kinases).
    • Example : A methyl group at position 3 may sterically hinder binding, reducing IC50 values by 50% compared to the parent compound .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. How does the compound’s thermal stability impact its suitability for high-temperature applications (e.g., material science)?

  • TGA/DSC : Pyrolysis onset at ~215°C (decomposition peak at 340°C) indicates robustness for high-energy materials. Compare with 1-(3,5-dinitro-1H-pyrazol-4-yl) derivatives, which exhibit superior stability due to nitro group electron-withdrawing effects .
  • Detonation Properties : Calculate detonation velocity (≈8200 m/s) and pressure (≈26.5 GPa) using EXPLO5 software based on experimental density (1.82 g/cm³) and heat of formation (622.8 kJ/mol) .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Challenge : Twinning or disorder in the pyridylmethyl moiety.
  • Solution : Use SHELXL for twin refinement with a BASF parameter >0.3. Apply restraints to bond lengths and angles for the pyridine ring .
  • Data Collection : High-resolution synchrotron data (λ = 0.7 Å) reduces noise-to-signal ratios in low-temperature (173 K) experiments .

Methodological Guidelines

Q. Experimental Design for Functional Group Compatibility Studies

  • Objective : Test compatibility with oxidizing agents (e.g., H₂O₂) or electrophiles (e.g., acyl chlorides).
  • Protocol :
    • React the compound with 2 equivalents of acetyl chloride in THF at 0°C.
    • Monitor progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1).
    • Isolate the acetylated derivative via recrystallization (ethanol/water).
  • Risk : Amine oxidation may occur above 40°C; use ice baths to suppress side reactions .

Q. Best Practices for Reproducing Synthetic Procedures

  • Critical Parameters :
    • Moisture Control : Use molecular sieves (3Å) in reactions involving amine intermediates.
    • Catalyst Purity : Copper(I) bromide must be freshly sublimed to avoid Cu(II) contamination .
  • Troubleshooting : Low yields (<20%) often result from incomplete coupling; add 10 mol% DMAP to enhance catalytic turnover .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.